molecular formula C18H20Cl2N2O4S B4381855 N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide

N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide

Cat. No.: B4381855
M. Wt: 431.3 g/mol
InChI Key: FVINWNFBOUMBRV-UHFFFAOYSA-N
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Description

N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of benzyloxy, dichloro, and diethylamino sulfonyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable chlorinating agent, such as thionyl chloride, to form benzyl chloride. This is followed by the reaction with a phenol derivative to form the benzyloxy group.

    Introduction of the Dichloro Groups: The dichloro groups can be introduced through chlorination reactions using reagents like chlorine gas or sulfuryl chloride.

    Formation of the Diethylamino Sulfonyl Group: This group can be introduced through the reaction of a sulfonyl chloride derivative with diethylamine.

    Coupling to Form the Benzamide: The final step involves coupling the benzyloxy, dichloro, and diethylamino sulfonyl intermediates with a benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the dichloro and diethylamino sulfonyl groups may interact with specific amino acid residues through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    N-(benzyloxy)-2,4-dichlorobenzamide: Lacks the diethylamino sulfonyl group, which may result in different biological activity and binding properties.

    N-(benzyloxy)-2,4-dichloro-5-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of the diethylamino sulfonyl group, which may affect its solubility and reactivity.

    N-(benzyloxy)-2,4-dichloro-5-(aminosulfonyl)benzamide: Contains an aminosulfonyl group, which may result in different hydrogen bonding interactions and biological activity.

Uniqueness: N-(benzyloxy)-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide is unique due to the presence of the diethylamino sulfonyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-3-22(4-2)27(24,25)17-10-14(15(19)11-16(17)20)18(23)21-26-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVINWNFBOUMBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NOCC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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